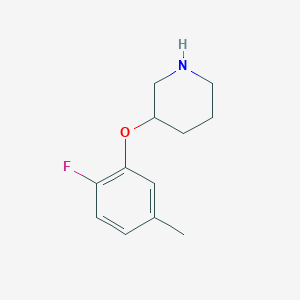
3-(2-Fluoro-5-methylphenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-5-methylphenoxy)piperidine is a fluorinated piperidine derivative. Fluorinated compounds are widely recognized for their unique properties, such as increased metabolic stability and the ability to modify critical properties like pKa. The incorporation of fluorine into drug lead candidates is a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Méthodes De Préparation
The synthesis of 3-(2-Fluoro-5-methylphenoxy)piperidine typically involves multi-step processes. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . Another method involves the use of Selectfluor® for the fluorination of pyridines, which can be applied to synthesize fluorinated piperidine derivatives .
Analyse Des Réactions Chimiques
3-(2-Fluoro-5-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Applications De Recherche Scientifique
3-(2-Fluoro-5-methylphenoxy)piperidine has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and processes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-5-methylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. For example, fluorinated piperidines can influence the conformational behavior of molecules, leading to more rigid structures that stabilize well-defined conformers. This can impact the pharmacokinetic and physicochemical properties of the compound, making it more effective in its intended applications .
Comparaison Avec Des Composés Similaires
3-(2-Fluoro-5-methylphenoxy)piperidine can be compared with other fluorinated piperidine derivatives, such as 3-fluoro-4-methylpiperidine. These compounds share similar structural features but may differ in their specific properties and applications. The axial preference of fluorinated piperidine analogues, for example, can be confirmed experimentally by NMR studies .
Activité Biologique
3-(2-Fluoro-5-methylphenoxy)piperidine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring substituted with a fluorinated aromatic moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that piperidine derivatives, including this compound, exhibit various pharmacological activities. These include:
- Antidepressant Effects : Similar compounds have shown efficacy comparable to established antidepressants like viloxazine, indicating potential use in treating depression and anxiety disorders .
- Neuroprotective Properties : Piperidine derivatives have been associated with neuroprotective effects, potentially beneficial in neurodegenerative diseases .
- Anticancer Activity : Some studies suggest that piperidine compounds can inhibit cancer cell growth through mechanisms involving apoptosis and enzyme inhibition .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing serotonin and dopamine pathways, which are crucial in mood regulation.
- Enzyme Inhibition : Piperidine derivatives have been shown to inhibit various enzymes, including kinases and proteases, which play roles in cellular signaling and cancer progression .
- Ion Channel Interaction : Research indicates that these compounds may affect ion channels, leading to altered neuronal excitability and neurotransmitter release .
Antidepressant Activity
A study evaluated the antidepressant-like effects of piperidine derivatives using animal models. Results demonstrated that certain derivatives exhibited significant reductions in depressive-like behavior compared to control groups, suggesting their potential as novel antidepressant agents .
Neuroprotection
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect was linked to the compound's ability to modulate reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses .
Anticancer Potential
Research has indicated that compounds similar to this compound possess anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation .
Data Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
3-(2-fluoro-5-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-4-5-11(13)12(7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
Clé InChI |
IDIDPAWEUZYNRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)OC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















